molecular formula C7H4ClF3O2S B13257149 (2,3,4-Trifluorophenyl)methanesulfonyl chloride

(2,3,4-Trifluorophenyl)methanesulfonyl chloride

Cat. No.: B13257149
M. Wt: 244.62 g/mol
InChI Key: PQFWJKOHHNPJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4-Trifluorophenyl)methanesulfonyl chloride is a fluorinated organic compound with the molecular formula C7H4ClF3O2S. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3,4-Trifluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorophenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Trifluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4-Trifluorophenyl)methanesulfonyl chloride is unique due to its trifluorophenyl group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly valuable in applications requiring high specificity .

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

(2,3,4-trifluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2

InChI Key

PQFWJKOHHNPJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CS(=O)(=O)Cl)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.